molecular formula C19H23NO3S B5717076 2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide

2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide

Cat. No. B5717076
M. Wt: 345.5 g/mol
InChI Key: GKSZVNYVGIRXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide, also known as BDA, is a chemical compound that has been widely studied for its potential use in scientific research. BDA belongs to the class of sulfonamide compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as prostaglandins and cytokines. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. This compound has also been found to inhibit the release of cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in animal models. In addition to its anti-inflammatory, anticonvulsant, and analgesic effects, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic effects. This compound has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide in lab experiments is its potent anti-inflammatory activity, which makes it a useful tool for studying the inflammatory response. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the identification of new targets for the treatment of inflammatory and neurodegenerative disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide involves the reaction of N-(2,6-diethylphenyl)acetamide with benzylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-(benzylsulfonyl)-N-(2,6-diethylphenyl)acetamide has been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects. In particular, this compound has been shown to have potent anti-inflammatory activity in animal models of acute and chronic inflammation. This compound has also been found to have anticonvulsant activity in animal models of epilepsy, suggesting that it may have potential as a treatment for seizure disorders. In addition, this compound has been shown to have analgesic effects in animal models of pain, indicating that it may be useful for the treatment of pain conditions.

properties

IUPAC Name

2-benzylsulfonyl-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-24(22,23)13-15-9-6-5-7-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZVNYVGIRXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.